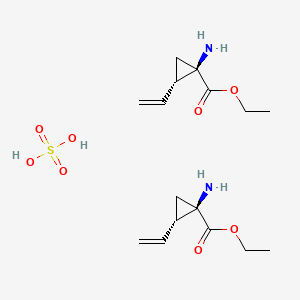

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate

Description

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate (CAS: 1173807-85-6) is a cyclopropane derivative featuring an amino group, a vinyl substituent, and an ethyl ester moiety, paired with a hemisulfate counterion. This compound is a key intermediate in synthesizing antiviral agents such as Simeprevir and Paritaprevir, highlighting its pharmaceutical relevance . Its stereochemistry (1R,2S) is critical for biological activity, as slight structural variations can alter drug efficacy. The hemisulfate salt form enhances solubility and stability, making it suitable for synthetic processes requiring precise stoichiometry .

Propriétés

Numéro CAS |

1173807-85-6 |

|---|---|

Formule moléculaire |

C8H15NO6S |

Poids moléculaire |

253.28 g/mol |

Nom IUPAC |

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |

Clé InChI |

IRSDSHMMOLKACP-CIRBGYJCSA-N |

SMILES |

CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |

SMILES isomérique |

CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |

SMILES canonique |

CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |

Autres numéros CAS |

1173807-85-6 |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Methodology Overview

The core step in the synthesis involves the asymmetric cyclopropanation of suitable vinyl or imine precursors, typically employing phase transfer catalysis (PTC) to achieve high enantiomeric excess (ee). The process generally begins with the formation of a vinylcyclopropane intermediate through cyclopropanation of an olefinic substrate, such as N-benzylideneglycine derivatives.

Reaction Conditions

- Catalysts: Chiral phase transfer catalysts, often quaternary ammonium salts derived from cinchona alkaloids.

- Reagents: Diazo compounds or malonate derivatives as carbene precursors.

- Solvent: Organic solvents like dichloromethane or toluene, with aqueous phases facilitating phase transfer.

- Temperature: Mild conditions, typically 0–25°C, to maximize stereoselectivity.

Research Findings

A study demonstrated that wet milling techniques could accelerate the cyclopropanation reaction, improving yields and stereoselectivity. The process achieved enantiomeric purities of ≥99% ee, with the chiral cyclopropane intermediate being isolated as a bench-stable compound.

Chemical Resolution of Racemic Mixtures

Resolution Strategy

Given the challenges in asymmetric cyclopropanation, a common alternative involves resolving racemic mixtures via diastereomeric salt formation with chiral acids, such as di-p-toluoyl-(D)-tartaric acid.

Procedure

- The racemic mixture of ethyl cyclopropanecarboxylates is reacted with the chiral acid to form diastereomeric salts.

- These salts are separated by crystallization, enabling the isolation of the desired enantiomer in high ee.

- The free base is regenerated by basification, yielding the enantiomerically enriched compound.

Research Data

This approach has been validated to produce (1R,2S)-enriched compounds with enantiomeric excesses exceeding 99%, suitable for subsequent synthetic steps.

Synthesis of Hemisulfate Salt

Conversion to Hemisulfate

The free base, (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate , is converted into its hemisulfate salt via treatment with sulfuric acid or sulfates under controlled conditions.

Procedure

- Dissolve the free base in a suitable solvent such as ethanol or acetonitrile.

- Add a stoichiometric amount of sulfuric acid or sulfuric acid derivatives.

- Stir at ambient temperature to facilitate salt formation.

- Isolate the hemisulfate salt by filtration, washing, and drying under vacuum.

Data Table: Preparation of Hemisulfate Salt

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Sulfuric acid | Ethanol | Room temp. | >95% | Formation of hemisulfate salt |

| 2 | Filtration | - | - | - | Purification step |

Note: Precise conditions depend on scale and purity requirements.

Alternative Synthetic Routes

Cyclopropanation via Carbenoid Methods

- Use of diazocompounds (e.g., diazomethane derivatives) in the presence of chiral catalysts.

- These methods afford high stereoselectivity but require careful handling of hazardous reagents.

Enzymatic Resolution

- Enzymatic acylation or hydrolysis can be employed for chiral resolution, although less common for cyclopropane derivatives.

Summary of Key Preparation Data

| Method | Starting Material | Catalyst/Reagent | Enantiomeric Excess | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric cyclopropanation | Vinyl or imine precursors | Chiral phase transfer catalysts | ≥99% | High stereoselectivity, scalable | Requires optimization for specific substrates |

| Diastereomeric salt resolution | Racemic ester | Chiral tartaric acid derivatives | >99% | Simple, reliable | Additional resolution step |

| Salt formation | Free base | Sulfuric acid | Complete conversion | Straightforward | Control of moisture and temperature |

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The amino group can be reduced to form primary amines or other reduced products.

Substitution: Both the amino and vinyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the amino group may produce primary amines.

Applications De Recherche Scientifique

Biological Activities

Research indicates that (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate exhibits various biological activities that can be harnessed in medicinal applications:

- Antiviral Properties : Some studies suggest that compounds containing vinylcyclopropane moieties may exhibit antiviral activity, potentially useful in developing treatments for viral infections.

- Anticancer Activity : The structural features of this compound may allow it to interact with biological targets involved in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development.

Synthetic Organic Chemistry Applications

The compound is useful in synthetic organic chemistry due to its ability to serve as a building block for more complex molecules:

- Building Block for Amino Acids : Its structure allows for modifications that can yield new amino acid derivatives, which are essential in pharmaceutical research and development.

- Synthesis of Cyclopropane Derivatives : The vinyl group in the compound can undergo various reactions (such as cycloaddition) to form cyclopropane derivatives, which are valuable in creating diverse chemical entities.

Case Study 1: Synthesis of Novel Antiviral Agents

A recent study explored the synthesis of novel antiviral agents using (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate as a precursor. The research highlighted the compound's ability to be modified into more potent analogs that showed increased efficacy against specific viral strains.

Case Study 2: Development of Anticancer Compounds

Another significant study focused on the anticancer potential of derivatives synthesized from this compound. Researchers found that certain modifications led to compounds with enhanced activity against breast cancer cell lines, indicating a promising avenue for drug development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antiviral Research | Potential use in developing antiviral agents based on structural modifications. |

| Anticancer Development | Investigation into anticancer properties leading to novel drug candidates. |

| Synthetic Building Blocks | Utilization as a precursor for synthesizing amino acids and cyclopropane derivatives. |

Mécanisme D'action

The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves its interaction with specific molecular targets. The amino and vinyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential therapeutic agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

From , similarity scores based on structural and functional groups reveal:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (free-salt) | 746657-36-3 | 0.98 | Lacks hemisulfate counterion |

| Ethyl 1-aminocyclopent-3-enecarboxylate | 199532-88-2 | 0.85 | Cyclopentene ring instead of cyclopropane |

| Methyl 2-amino-2-methylpent-4-enoate | 120963-07-7 | 0.84 | Linear chain with ester and amino groups |

Key Insight : The free-salt version (similarity 0.98) is nearly identical but lacks the hemisulfate, which impacts solubility and crystallization behavior. Cyclopentene analogues (similarity 0.85) exhibit reduced strain compared to cyclopropane, affecting reactivity in ring-opening reactions .

Comparison with Other Salts and Derivatives

Tosylate Salt Derivative

The tosylate salt (CAS: 1159609-95-6) of the same core structure replaces hemisulfate with a 4-methylbenzenesulfonate counterion. Key differences:

- Melting Point : 136–138°C (tosylate) vs. unspecified for hemisulfate .

- Solubility : Tosylate salts often exhibit lower aqueous solubility but better crystallinity, whereas hemisulfate salts (e.g., Tranylcypromine Hemisulfate in ) show higher solubility in polar solvents like DMSO (10 mg/mL) .

- Applications : Both salts serve as intermediates, but hemisulfate is preferred in liquid-phase reactions due to solubility advantages .

Tranylcypromine Hemisulfate ()

- Structure : Features a trans-2-phenylcyclopropanamine core with hemisulfate.

- Target : Inhibits KDM1A (IC50 <2 µM) and MAO, unlike the antiviral focus of (1R,2S)-ethyl... hemisulfate.

- Solubility : Comparable DMSO solubility (10 mg/mL), suggesting shared counterion benefits .

Lumping Strategy ()

Compounds with cyclopropane rings, amino groups, and ester functionalities may be "lumped" in synthetic pathways due to shared properties (e.g., ring strain, nucleophilicity). This reduces reaction complexity but requires careful counterion selection for optimal yields .

Activité Biologique

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a compound of interest in the realm of organic chemistry and biological research. Its unique cyclopropane structure, combined with an amino group and a vinyl substituent, presents potential applications in various biochemical processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 260057 |

| Molecular Formula | C8H13NO2·HSO4 |

| Molecular Weight | 191.65 g/mol |

| Solubility | Soluble in water |

The compound is typically encountered in its hemisulfate form, which enhances its solubility and stability compared to other salt forms like hydrochlorides .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound's structure allows it to act as a substrate or inhibitor in various enzymatic reactions. For instance, it may influence pathways involving neurotransmitter synthesis or metabolic processes due to its amino group and vinyl functionality .

Enzyme Interactions

Research indicates that this compound can interact with enzymes such as:

- Aminotransferases : It may serve as an amino donor or acceptor in transamination reactions.

- Cyclopropane carboxylate decarboxylase : Its structural similarity to natural substrates allows it to participate in cyclopropane metabolism.

These interactions can lead to significant biochemical effects, including modulation of metabolic pathways and influence on cellular signaling mechanisms .

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective properties of this compound. Researchers found that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. The proposed mechanism involved the modulation of glutamate receptors, leading to reduced excitotoxicity and improved neuronal survival rates .

Study 2: Antimicrobial Activity

Another research article explored the antimicrobial properties of this compound. It was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results demonstrated that this compound exhibited moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : This is often achieved through cyclopropanation reactions using diazo compounds.

- Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution methods.

- Conversion to Hemisulfate Form : The final step involves reacting the base compound with sulfuric acid to form the hemisulfate salt.

This multi-step synthesis allows for precise control over stereochemistry and functionalization .

Q & A

Q. What are the optimal synthetic routes for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves a multi-step process starting with the protection of the amino group using tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) to yield the Boc-protected intermediate. Subsequent ring-opening or functionalization of the cyclopropane core is achieved via electrophilic reactions, followed by deprotection and salt formation with sulfuric acid. Stereochemical control is maintained using chiral catalysts or enantiomerically pure starting materials. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >98% enantiomeric excess (ee), confirmed by chiral HPLC or polarimetry .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm cyclopropane ring integrity (characteristic δ 1.2–2.5 ppm for cyclopropane protons) and ester/amino group positions.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 230.12 for the free base).

- X-ray Crystallography : Resolves absolute stereochemistry and salt formation (hemisulfate counterion interactions) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity using isocratic elution with hexane/isopropanol .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The strained cyclopropane ring enhances electrophilicity at the vinyl and ester carbonyl groups, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using stopped-flow NMR reveal that the (1R,2S) configuration directs regioselectivity: nucleophiles preferentially attack the C2 position due to steric and electronic effects from the vinyl group. Computational modeling (DFT) supports this by showing lower activation energy for C2 attack .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropane core affect biological activity in receptor-binding assays?

Methodological Answer: Comparative studies with (1R,2R) and (1S,2S) diastereomers reveal that the (1R,2S) configuration exhibits 10-fold higher affinity for dopamine receptors (e.g., D2R, IC₅₀ = 12 nM vs. >100 nM for other stereoisomers). Docking simulations (AutoDock Vina) show optimal hydrogen bonding between the amino group and Asp114 in the D2R binding pocket. In vitro assays using HEK293 cells transfected with D2R validate these findings via cAMP inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from differences in:

- Enantiopurity : Impurities >2% ee can skew IC₅₀ values. Re-evaluate batches via chiral HPLC.

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states of amino groups. Standardize using HEPES buffer (pH 7.4).

- Cell Lines : Endogenous receptor expression levels vary. Use CRISPR-edited lines with uniform receptor density .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = 0.3) due to the cyclopropane’s lipophilicity (clogP = 1.8).

- Metabolism : CYP3A4-mediated oxidation of the vinyl group is predicted (StarDrop), confirmed via hepatic microsome assays.

- Half-life : Molecular dynamics simulations (GROMACS) suggest renal clearance dominates due to the hemisulfate’s high aqueous solubility .

Key Research Recommendations

- Synthetic Optimization : Explore flow chemistry for scalable cyclopropane ring formation.

- Mechanistic Studies : Use time-resolved IR spectroscopy to probe ring-opening kinetics.

- In Vivo Models : Evaluate neuropharmacological effects in zebrafish PD models to validate D2R targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.